molecular formula C12H15NO2 B1146220 Trans-methyl 4-phenylpyrrolidine-3-carboxylate CAS No. 156469-70-4

Trans-methyl 4-phenylpyrrolidine-3-carboxylate

Cat. No.: B1146220
CAS No.: 156469-70-4
M. Wt: 205.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-methyl 4-phenylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C12H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl 4-phenylpyrrolidine-3-carboxylate typically involves the reaction of 4-phenylpyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems for purification and quality control ensures consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

Trans-methyl 4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

Trans-methyl 4-phenylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-methyl 4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include binding to receptor sites, altering signal transduction, and affecting downstream biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-phenylpyrrolidine-3-carboxylate
  • Ethyl 4-phenylpyrrolidine-3-carboxylate
  • Propyl 4-phenylpyrrolidine-3-carboxylate

Uniqueness

Trans-methyl 4-phenylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of a methyl ester group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications .

Biological Activity

Trans-methyl 4-phenylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxylate group and a phenyl substituent, contributing to its unique chemical properties. The methyl ester group enhances its solubility and bioavailability, making it suitable for various biological studies.

The biological activity of this compound primarily involves its interaction with specific receptors in the body. The compound can function as an agonist or antagonist, modulating receptor activity and influencing signal transduction pathways. This modulation can affect various biological processes, including neurotransmitter release and enzyme activity.

Antidepressant Properties

Research indicates that this compound may possess antidepressant-like effects due to its structural similarity to known serotonin reuptake inhibitors. Preliminary studies suggest that it may enhance serotonin levels in the brain, potentially alleviating symptoms of depression .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its ability to interact with cellular signaling pathways may inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting a need for further exploration in clinical settings .

Comparative Analysis with Similar Compounds

The following table summarizes the key differences between this compound and related compounds:

Compound NameStructureUnique Features
This compound C₁₃H₁₅NO₂Methyl ester enhances solubility; potential antidepressant
Methyl 4-phenylpyrrolidine-3-carboxylateC₁₃H₁₅NO₂Lacks methyl ester; different pharmacological profile
Ethyl 4-phenylpyrrolidine-3-carboxylateC₁₄H₁₇NO₂Ethyl group alters lipophilicity and receptor interaction

This comparative analysis highlights how the methyl ester group in this compound contributes to its distinct biological activities.

Case Studies and Research Findings

  • Antidepressant Activity : A study published in Pharmacology examined the effects of this compound on serotonin levels in animal models. The results indicated a significant increase in serotonin reuptake inhibition compared to control groups, suggesting potential use as an antidepressant .
  • Anticancer Studies : In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the modulation of apoptosis-related pathways, indicating its potential as a chemotherapeutic agent .

Properties

IUPAC Name

methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZYPIMJMZIAGF-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.